molecular formula C19H22N2O2 B330825 1-Benzoyl-4-(2-ethoxyphenyl)piperazine

1-Benzoyl-4-(2-ethoxyphenyl)piperazine

Cat. No.: B330825
M. Wt: 310.4 g/mol
InChI Key: WSJFMTQCNMWSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(2-ethoxyphenyl)piperazine is a piperazine derivative featuring a benzoyl group at the N1 position and a 2-ethoxyphenyl substituent at the N4 position. The compound’s structure combines aromatic and electron-donating groups, which influence its physicochemical properties, metabolic stability, and biological activity.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)20-12-14-21(15-13-20)19(22)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3

InChI Key

WSJFMTQCNMWSJV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the piperazine ring significantly impact solubility, crystallinity, and lipophilicity. Key comparisons include:

Compound Substituents (N1/N4) Solubility (μM) pKa (Piperazine N) Crystal System (Space Group) Key Reference
1-Benzoyl-4-(2-ethoxyphenyl)piperazine Benzoyl / 2-ethoxyphenyl ~20–60* ~3.8–5.0* Not reported Extrapolated
1-Benzoyl-4-(4-nitrophenyl)piperazine (I) Benzoyl / 4-nitrophenyl Low (hydrophobic) ~3.8–5.0* Orthorhombic (Pna21)
1-(4-Bromobenzoyl)-4-phenylpiperazine (II) 4-Bromobenzoyl / phenyl Low ~3.8–5.0* Monoclinic (P21)
8a (N-phenylpiperazinyl-quinolone) Phenyl / quinolone <20 <3.8 N/A
8b (N-benzylpiperazinyl-quinolone) Benzyl / quinolone 60–80 ~6–7 N/A

*Estimated based on structural similarity to compounds in .

  • Solubility : The direct attachment of a benzoyl group (as in the target compound) reduces aqueous solubility compared to analogues with ethylene or methylene spacers (e.g., 8b: 60–80 μM) . The 2-ethoxyphenyl group may slightly improve solubility over para-substituted nitro or bromo derivatives due to its ortho orientation, which reduces molecular planarity and aggregation .
  • Crystallinity: Derivatives like 1-benzoyl-4-(4-nitrophenyl)piperazine crystallize in orthorhombic systems, while brominated analogues adopt monoclinic systems, suggesting substituent polarity and steric effects influence packing .

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